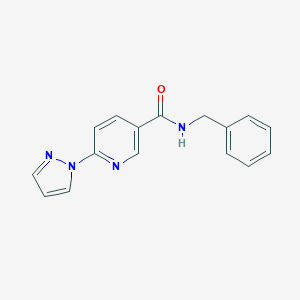

N-benzyl-6-(1H-pyrazol-1-yl)nicotinamide

Description

N-Benzyl-6-(1H-pyrazol-1-yl)nicotinamide (Compound 38, as per ) is a nicotinamide derivative characterized by a pyrazole substituent at the 6-position of the nicotinamide core and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₅N₅O, with an average molecular mass of 317.35 g/mol. Synthesized via method A using thionicotinamide and 1-[4-(bromomethyl)phenyl]-1H-pyrazole, it exhibits an ESI-MS [M + H]⁺ peak at m/z = 405.1 and achieves 92.6% purity by HPLC (gradient C, retention time [RT] = 6.54 min) .

Properties

Molecular Formula |

C16H14N4O |

|---|---|

Molecular Weight |

278.31g/mol |

IUPAC Name |

N-benzyl-6-pyrazol-1-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H14N4O/c21-16(18-11-13-5-2-1-3-6-13)14-7-8-15(17-12-14)20-10-4-9-19-20/h1-10,12H,11H2,(H,18,21) |

InChI Key |

NRZWXTMOYLJVGN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Nicotinamide Derivatives

Key Observations :

- Substituent Impact on Mass and Polarity : The benzyl group in Compound 38 increases its molecular weight compared to simpler analogs like N-methyl or N,N-dimethyl derivatives (). The thiobenzyl-thiazole substituent in Compound 39 () further elevates mass and introduces sulfur, altering polarity .

- HPLC Performance : Compound 38 shows higher purity (92.6%) than Compound 39 (69.2%), suggesting better synthetic efficiency or stability for the benzyl-pyrazole variant .

Analytical Characterization

- Mass Spectrometry : ESI-MS is widely used for confirming molecular ions (e.g., m/z = 405.1 for Compound 38 ). The absence of ESI-MS data for N-methyl derivatives () suggests reliance on alternative methods like NMR or HPLC-MS .

- Chromatographic Purity : UPLC-MS/MS () enables simultaneous quantification of nicotinamide analogs with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%), providing a robust framework for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.